molecular formula C13H16O4 B14612948 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane CAS No. 57833-33-7

2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane

Cat. No.: B14612948
CAS No.: 57833-33-7
M. Wt: 236.26 g/mol
InChI Key: MITAXWVHLIJNGN-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)-1,4,6-trioxaspiro[44]nonane is an organic compound characterized by a spirocyclic structure containing three oxygen atoms and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane typically involves the reaction of phenoxymethyl chloride with a suitable diol under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in an organic solvent such as ethanol or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated spirocyclic structures.

    Substitution: Substituted products with new functional groups replacing the phenoxy group.

Scientific Research Applications

2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby exerting its effects through inhibition or activation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylene-7-phenyl-1,4,6,9-tetraoxa-spiro[4.4]nonane: A similar spirocyclic compound with additional methylene and phenyl groups.

    Bicyclo[3.3.1]nonane derivatives: Compounds with a bicyclic structure similar to the spirocyclic core of 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane.

Uniqueness

2-(Phenoxymethyl)-1,4,6-trioxaspiro[44]nonane is unique due to its specific combination of a spirocyclic core and a phenoxymethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

57833-33-7

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-(phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane

InChI

InChI=1S/C13H16O4/c1-2-5-11(6-3-1)14-9-12-10-16-13(17-12)7-4-8-15-13/h1-3,5-6,12H,4,7-10H2

InChI Key

MITAXWVHLIJNGN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(OC1)OCC(O2)COC3=CC=CC=C3

Origin of Product

United States

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